molecular formula C19H19N3O4S B2644548 3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034351-07-8

3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2644548
CAS No.: 2034351-07-8
M. Wt: 385.44
InChI Key: KLNSLCDGFPRJDD-UHFFFAOYSA-N
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Description

3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of sulfonyl, pyrrolidine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxadiazole ring may participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidine
  • 3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-2-yl)-1,2,4-oxadiazole

Uniqueness

3-(1-((3-Methoxyphenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[1-(3-methoxyphenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-15-8-5-9-16(10-15)27(23,24)22-11-17(14-6-3-2-4-7-14)18(12-22)19-20-13-26-21-19/h2-10,13,17-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNSLCDGFPRJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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